molecular formula C9H7IN2O2 B3092320 Methyl 5-iodo-1H-indazole-6-carboxylate CAS No. 1227268-85-0

Methyl 5-iodo-1H-indazole-6-carboxylate

Cat. No.: B3092320
CAS No.: 1227268-85-0
M. Wt: 302.07 g/mol
InChI Key: DGCPPOUSEIOSMG-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 5th position and a carboxylate ester group at the 6th position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 5-iodo-1H-indazole-6-carboxylate is utilized in several scientific research fields:

Safety and Hazards

“Methyl 5-iodo-1H-indazole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-iodo-1H-indazole-6-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 5-iodo-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Indazole oxides.

    Reduction Products: Deiodinated indazoles.

    Coupling Products: Biaryl or alkyne-linked indazoles.

Comparison with Similar Compounds

Uniqueness: Methyl 5-iodo-1H-indazole-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new therapeutic agents .

Properties

IUPAC Name

methyl 5-iodo-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPPOUSEIOSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278315
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-85-0
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-iodo-1H-indazole-6-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Methyl 5-iodo-1H-indazole-6-carboxylate

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